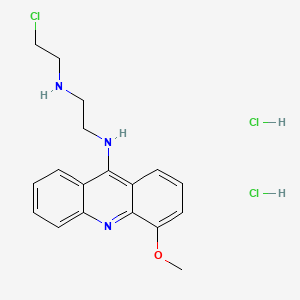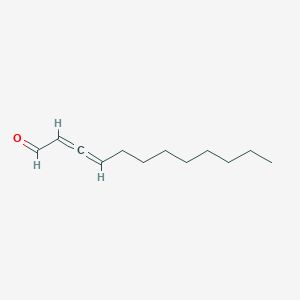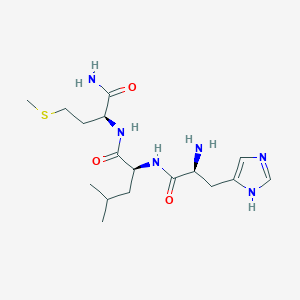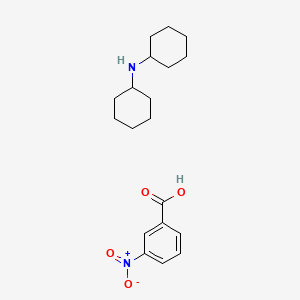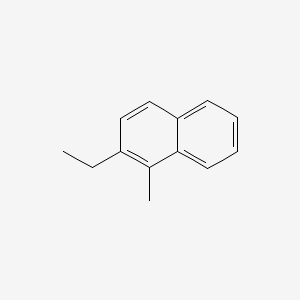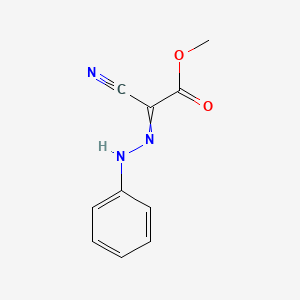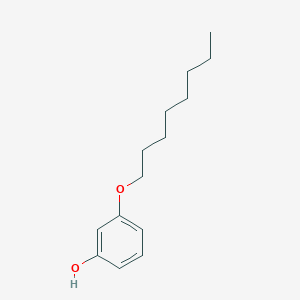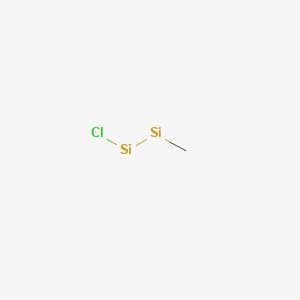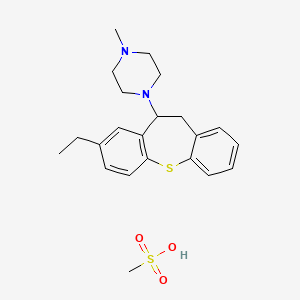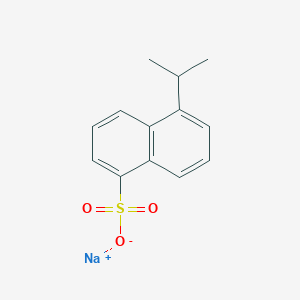
Sodium isopropylnaphthalenesulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium isopropylnaphthalenesulphonate is an organic compound with the molecular formula C16H20O3S.Na. It is a type of naphthalenesulfonate, which is a derivative of sulfonic acid containing a naphthalene functional unit. This compound is known for its surfactant and hydrotropic properties, making it useful in various industrial applications .
Vorbereitungsmethoden
Sodium isopropylnaphthalenesulphonate can be synthesized through the sulfonation of isopropylnaphthalene with sulfuric acid. The reaction typically involves heating isopropylnaphthalene with concentrated sulfuric acid, followed by neutralization with sodium hydroxide to form the sodium salt. Industrial production methods often involve continuous processes to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
Sodium isopropylnaphthalenesulphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into corresponding naphthalene derivatives.
Substitution: It can undergo substitution reactions, particularly in the presence of strong nucleophiles or electrophiles. Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and various oxidizing and reducing agents. .
Wissenschaftliche Forschungsanwendungen
Sodium isopropylnaphthalenesulphonate has a wide range of scientific research applications:
Chemistry: It is used as a surfactant and hydrotrope in various chemical formulations, enhancing the solubility and stability of other compounds.
Biology: It is employed in biological research for its ability to modify the properties of biological membranes and proteins.
Industry: It is used in detergents, cleaning agents, and other industrial formulations for its ability to reduce surface tension and improve wetting properties
Wirkmechanismus
The mechanism of action of sodium isopropylnaphthalenesulphonate involves its interaction with molecular targets such as biological membranes and proteins. It acts as a surfactant, reducing surface tension and enhancing the solubility of hydrophobic compounds. This interaction can modify the properties of membranes and proteins, leading to changes in their function and activity .
Vergleich Mit ähnlichen Verbindungen
Sodium isopropylnaphthalenesulphonate can be compared with other naphthalenesulfonates, such as:
Sodium diisopropylnaphthalenesulphonate: Similar in structure but with two isopropyl groups, offering different surfactant properties.
Sodium naphthalene-1-sulfonate: A simpler structure with different solubility and reactivity.
Sodium naphthalene-2-sulfonate: Another isomer with distinct chemical and physical properties. These compounds share similar surfactant and hydrotropic properties but differ in their specific applications and effectiveness based on their molecular structure.
Eigenschaften
CAS-Nummer |
143482-71-7 |
|---|---|
Molekularformel |
C13H13NaO3S |
Molekulargewicht |
272.30 g/mol |
IUPAC-Name |
sodium;5-propan-2-ylnaphthalene-1-sulfonate |
InChI |
InChI=1S/C13H14O3S.Na/c1-9(2)10-5-3-7-12-11(10)6-4-8-13(12)17(14,15)16;/h3-9H,1-2H3,(H,14,15,16);/q;+1/p-1 |
InChI-Schlüssel |
AZXQLMRILCCVDW-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


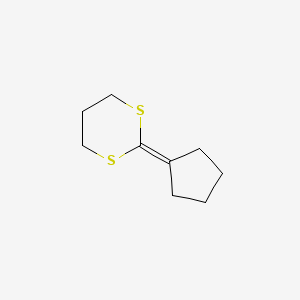
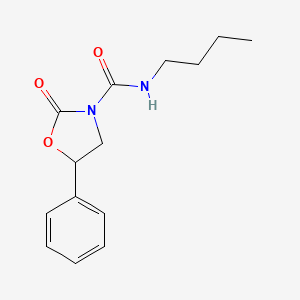
![Phosphorane, [(4-methylphenyl)methylene]triphenyl-](/img/structure/B14682026.png)
